

# Application Note: Quantitative Determination of Ocedurenone in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Ocedurenone

Cat. No.: B12411797

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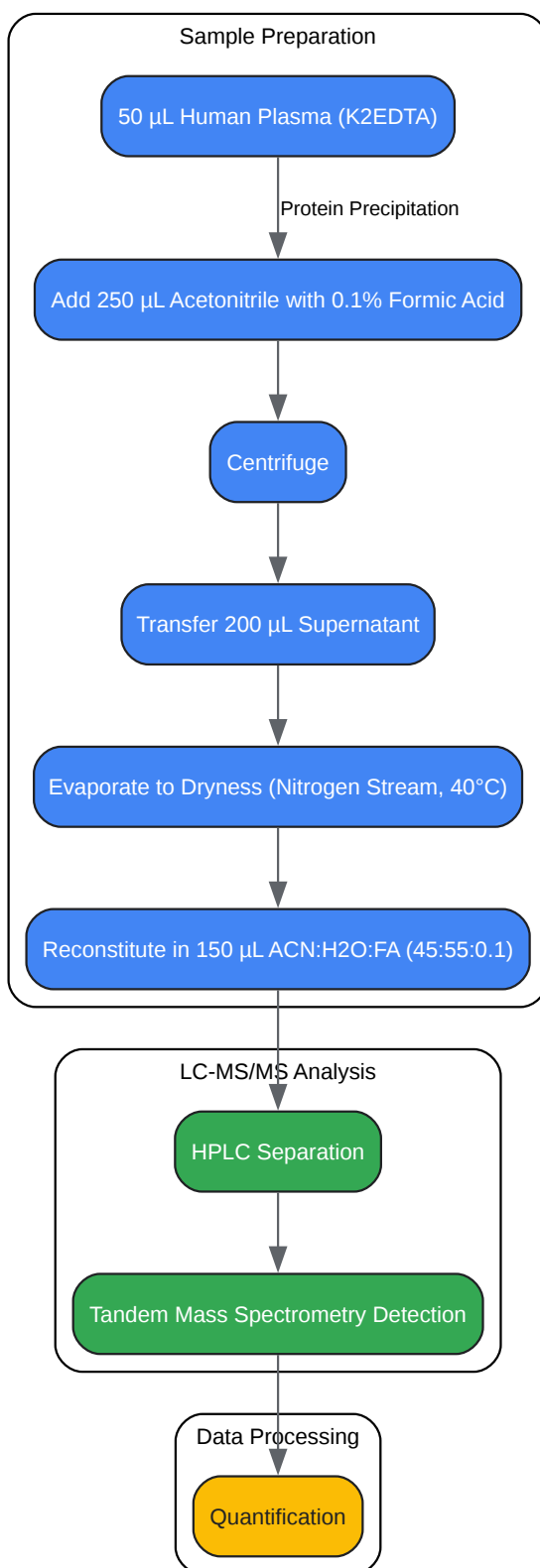
## Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Ocedurenone** (KBP-5074) in human plasma. **Ocedurenone** is a novel, non-steroidal mineralocorticoid receptor antagonist in development for the treatment of uncontrolled hypertension and advanced chronic kidney disease.[1][2][3] The described protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a sensitive and reliable assay for pharmacokinetic studies and clinical research.

## Introduction

**Ocedurenone** (KBP-5074) is a promising therapeutic agent that has demonstrated safety and efficacy in clinical trials for patients with uncontrolled hypertension and stage 3b/4 chronic kidney disease.[4][5] Accurate quantification of **Ocedurenone** in biological matrices is essential for pharmacokinetic assessments and to ensure optimal dosing strategies. This LC-MS/MS method provides the necessary sensitivity and selectivity for the determination of **Ocedurenone** concentrations in human plasma.

## Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of **Ocedurenone** in human plasma.

## Detailed Protocol

### Materials and Reagents

- **Ocedurenone** reference standard
- Internal Standard (e.g., KBP-5314)
- Acetonitrile (ACN), HPLC grade
- Formic Acid (FA), LC-MS grade
- Water, LC-MS grade
- Human plasma with K2EDTA as anticoagulant

### Sample Preparation

This protocol employs a protein precipitation method for sample extraction.

- To 50  $\mu\text{L}$  of human plasma (K2EDTA), add 250  $\mu\text{L}$  of acetonitrile containing 0.1% formic acid.
- Vortex mix the samples.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer 200  $\mu\text{L}$  of the supernatant to a clean tube or well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 150  $\mu\text{L}$  of a solution of acetonitrile, water, and formic acid (45:55:0.1, v/v/v).
- The reconstituted samples are then ready for injection into the LC-MS/MS system.

### Liquid Chromatography

- HPLC System: A system such as the Shimadzu 20 Series or equivalent is suitable.
- Column: ACE 5 C18, 50 x 2.1 mm, 5  $\mu\text{m}$  particle size.

- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A 2.5-minute gradient elution is used.
- Flow Rate: (Not specified in the provided results, but a typical flow rate for this column dimension would be 0.2-0.5 mL/min).
- Injection Volume: (Not specified, typically 5-20  $\mu$ L).

## Mass Spectrometry

- Mass Spectrometer: An API-5500 mass spectrometer or a comparable triple quadrupole instrument.
- Ionization Mode: Positive Electrospray Ionization (ESI).
- Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters for **Ocedurenone**

Parameter	Value	Reference
Precursor Ion (m/z)	504.2	
Product Ion (m/z)	306.1	
Ionization Mode	Positive	

## Quantitative Data

The method was validated over a specific concentration range with defined quality control levels.

Table 2: Quantitative Method Parameters

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	
Upper Limit of Quantification (ULOQ)	100 ng/mL	
Linear Range	0.1 - 100 ng/mL	
Correlation Coefficient (r)	> 0.995	

Table 3: Quality Control (QC) Sample Concentrations

QC Level	Concentration (ng/mL)	Reference
Low QC	0.300	
Medium QC	3.50	
High QC	40.0 and 80.0	

## Method Performance

The intra-day precision of this method at the LLOQ, and at low, medium, and high concentrations ranges from 1.1% to 5.8%, and the intra-assay accuracy ranges from -2.0% to 12.3%.

## Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the quantification of **Ocedurenone** in human plasma. The method is straightforward, employing a simple protein precipitation step, and offers the sensitivity and selectivity required for pharmacokinetic studies and clinical research. The described workflow and parameters should serve as a valuable resource for researchers, scientists, and drug development professionals working with **Ocedurenone**.

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